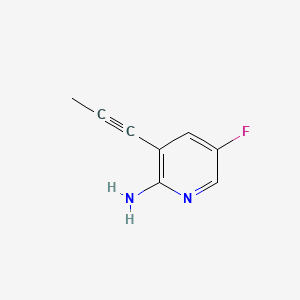
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine
Übersicht
Beschreibung
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H7FN2. It is a fluorinated pyridine derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-aminopyridine and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Common reagents include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine can be compared with other similar compounds:
Similar Compounds: Examples include 5-Fluoro-3-iodo-pyridin-2-ylamine, 5-Chloro-3-iodo-pyridin-2-ylamine, and 4-Chloro-3-iodo-pyridin-2-ylamine.
Uniqueness: The presence of the prop-1-ynyl group and the fluorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
1312755-46-6 |
|---|---|
Molekularformel |
C8H7FN2 |
Molekulargewicht |
150.156 |
IUPAC-Name |
5-fluoro-3-prop-1-ynylpyridin-2-amine |
InChI |
InChI=1S/C8H7FN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) |
InChI-Schlüssel |
WCZQYQXKHHOMQM-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CN=C1N)F |
Synonyme |
2-PyridinaMine, 5-fluoro-3-(1-propyn-1-yl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















